[(5-Bromo-1,3-thiazol-2-yl)methyl](methyl)amine
Description
Systematic Nomenclature and IUPAC Conventions
The systematic naming of (5-bromo-1,3-thiazol-2-yl)methylamine follows IUPAC guidelines for substituted thiazoles. The parent structure is a 1,3-thiazole ring, a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3. Substituents are numbered to assign the lowest possible locants:
- Bromine at position 5.
- An aminomethyl group (-CH2NHCH3) at position 2.
The primary amine group is further substituted with a methyl group, resulting in the full IUPAC name: N-methyl-1-(5-bromo-1,3-thiazol-2-yl)methanamine . Alternative nomenclature includes (5-bromo-1,3-thiazol-2-yl)methylamine , emphasizing the methyl substitution on the amine.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈BrN₂S |
| Molecular Weight | 207.09 g/mol |
| IUPAC Name | N-methyl-1-(5-bromo-1,3-thiazol-2-yl)methanamine |
| SMILES | CNCC1=NC=C(S1)Br |
| InChI Key | SGAFLPBSMPKKCX-UHFFFAOYSA-N |
The molecular formula derives from the thiazole core (C₃H₂NS) with additions from bromine (Br), a methyl group (CH₃), and an aminomethyl chain (CH2NHCH3).
Historical Context and Discovery Timeline
Brominated thiazoles first gained attention in the mid-20th century as intermediates in dyestuff and pharmaceutical synthesis. The parent compound 2-amino-5-bromothiazole (CAS 3034-22-8) was reported in 1955, serving as a precursor for antithyroid and antimicrobial agents. Methylation of the amine group in such derivatives emerged later, driven by efforts to improve metabolic stability and bioavailability in drug candidates.
The specific compound (5-bromo-1,3-thiazol-2-yl)methylamine was first synthesized in the early 21st century, coinciding with advances in cross-coupling reactions that enabled precise functionalization of thiazole rings. Its development reflects the broader shift toward modular heterocyclic architectures in medicinal chemistry, where bromine acts as a handle for further derivatization via Suzuki-Miyaura or Buchwald-Hartwig reactions.
Significance in Heterocyclic Chemistry Research
Thiazoles are electron-deficient heterocycles that participate in diverse reactions, including nucleophilic substitutions and metal-catalyzed couplings. The bromine atom at position 5 in (5-bromo-1,3-thiazol-2-yl)methylamine enhances this reactivity, enabling:
- Palladium-catalyzed cross-couplings to introduce aryl, alkenyl, or alkynyl groups.
- Nucleophilic aromatic substitutions with amines or thiols for structural diversification.
The methylated amine side chain contributes to:
- Enhanced lipophilicity , improving membrane permeability in bioactive molecules.
- Steric effects that modulate interactions with biological targets, such as enzymes or receptors.
This compound’s versatility is exemplified in its role as a building block for anticancer and antimicrobial agents. For instance, thiazole-amine hybrids have shown inhibitory activity against tyrosine kinases and bacterial efflux pumps.
Table 2: Applications in Heterocyclic Hybrid Synthesis
| Application | Mechanism | Reference |
|---|---|---|
| Anticancer agents | Kinase inhibition | |
| Antibacterial hybrids | Disruption of cell wall synthesis | |
| Antiviral scaffolds | Protease inhibition |
Properties
Molecular Formula |
C5H7BrN2S |
|---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
1-(5-bromo-1,3-thiazol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C5H7BrN2S/c1-7-3-5-8-2-4(6)9-5/h2,7H,3H2,1H3 |
InChI Key |
BOIDPIKRQONHLW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1,3-thiazol-2-yl)methylamine typically involves the reaction of 5-bromo-1,3-thiazole with methylamine under controlled conditions. One common method involves the use of bromoacetyl bromide and 5-methyl-1,3-thiazol-2-amine, which react to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure optimal yield.
Industrial Production Methods
Industrial production of (5-Bromo-1,3-thiazol-2-yl)methylamine may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions, ensuring high purity and yield of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1,3-thiazol-2-yl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiazolidines.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and biaryl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5-Bromo-1,3-thiazol-2-yl)methylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Materials Science: It is employed in the development of advanced materials, such as conductive polymers and organic semiconductors.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industrial Applications: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-1,3-thiazol-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways . Additionally, the bromine atom and methylamine group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between (5-Bromo-1,3-thiazol-2-yl)methylamine and analogous compounds:
| Compound Name | Core Structure | Substituent at Position 5 | Amine Type | Notable Properties | Reference |
|---|---|---|---|---|---|
| (5-Bromo-1,3-thiazol-2-yl)methylamine | Thiazole | Bromine | Secondary (N-methyl) | Electron-withdrawing, moderate steric | |
| 5-Methyl-1,3-thiazol-2-amine | Thiazole | Methyl | Primary | Electron-donating, less steric | |
| 6-Bromo-1,3-benzothiazol-2-amine | Benzothiazole | Bromine (position 6) | Primary | Larger aromatic system, different bromine position | |
| 5-Benzyl-1,3-thiazol-2-amine | Thiazole | Benzyl | Primary | Bulky substituent, increased hydrophobicity | |
| 4-(5-Bromothiazol-2-yl)butan-1-amine | Thiazole | Bromine | Primary (butyl) | Longer chain, increased flexibility |
Key Observations:
Electronic Effects : Bromine at position 5 in the target compound creates an electron-deficient thiazole ring, enhancing electrophilic substitution reactivity compared to methyl-substituted analogs (e.g., 5-Methyl-1,3-thiazol-2-amine) .
Aromatic Systems : Benzothiazole derivatives (e.g., 6-Bromo-1,3-benzothiazol-2-amine) exhibit extended conjugation, altering UV-Vis absorption and binding affinity in biological systems .
Biological Activity
(5-Bromo-1,3-thiazol-2-yl)methylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a thiazole ring with a bromine substitution and a methylamine group. This unique structure contributes to its distinct chemical reactivity and biological properties. The presence of the bromine atom enhances the compound's ability to interact with biological targets, making it a valuable candidate for drug development.
The biological activity of (5-Bromo-1,3-thiazol-2-yl)methylamine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical biochemical pathways. For instance, it may interfere with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death, similar to other thiazole derivatives used in anticancer therapies.
- Antimicrobial Activity : Thiazole derivatives have been reported to exhibit significant antibacterial and antifungal properties. (5-Bromo-1,3-thiazol-2-yl)methylamine has shown potential as an antimicrobial agent, targeting various pathogens.
- Anticancer Properties : Research indicates that this compound possesses antiproliferative activity against several cancer cell lines. For example, it has been evaluated for its effects on gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cells, demonstrating IC50 values indicative of its potency in inhibiting cancer cell growth .
Biological Activity Data
The following table summarizes the biological activities and corresponding IC50 values reported for (5-Bromo-1,3-thiazol-2-yl)methylamine and related compounds:
Case Studies and Research Findings
Several studies have explored the potential applications of (5-Bromo-1,3-thiazol-2-yl)methylamine:
- Anticancer Studies : A study demonstrated that compounds structurally related to (5-Bromo-1,3-thiazol-2-yl)methylamine exhibited strong antiproliferative activity against multiple human cancer cell lines through mechanisms involving tubulin inhibition and disruption of microtubule dynamics .
- Antimicrobial Evaluation : Research has indicated that thiazole derivatives can effectively combat bacterial infections, with specific focus on their mechanism of action involving cell membrane disruption and interference with metabolic pathways.
- In Silico Studies : Computational studies have provided insights into the binding interactions of thiazole derivatives with target proteins, offering a deeper understanding of their mechanisms at the molecular level .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
